molecular formula C28H24FN7O B3411621 2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 920388-50-7

2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B3411621
CAS No.: 920388-50-7
M. Wt: 493.5 g/mol
InChI Key: OKYMHJBYMACGOD-UHFFFAOYSA-N
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Description

This compound integrates three key structural motifs:

  • Biphenyl core: Known for enhancing binding affinity to hydrophobic pockets in enzymes or receptors, as seen in antihypertensive and anti-inflammatory drugs .
  • Triazolopyrimidine heterocycle: A privileged scaffold in kinase inhibitors and nucleotide analogs, with the 3-fluorophenyl substituent likely improving metabolic stability and target selectivity .
  • Piperazine-ethanone linker: Piperazine improves solubility and facilitates interactions with polar residues in binding sites, while the ketone group may stabilize conformations via hydrogen bonding .

Synthetic routes for analogous compounds (e.g., Friedel-Crafts acylation, Suzuki coupling) suggest this molecule could be synthesized through stepwise coupling of the triazolopyrimidine and biphenyl-piperazine fragments .

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN7O/c29-23-7-4-8-24(18-23)36-28-26(32-33-36)27(30-19-31-28)35-15-13-34(14-16-35)25(37)17-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,18-19H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYMHJBYMACGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Triazolopyrimidine Moiety: This involves a cyclization reaction between a hydrazine derivative and a nitrile compound.

    Final Coupling: The final step involves coupling the synthesized intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the triazolopyrimidine moiety.

    Substitution: The biphenyl and fluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The biphenyl and fluorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

2-{[1,1'-Biphenyl]-4-yl}-1-{4-[3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (BA99962)

  • Structural difference : Methoxy group replaces fluorine at the triazolopyrimidine’s 3-position.
  • Binding affinity: Fluorine’s smaller size and higher electronegativity may enhance interactions with hydrophobic/aromatic residues in target proteins.
  • Synthesis : Similar palladium-catalyzed coupling strategies likely apply .
Property Target Compound (3-Fluorophenyl) BA99962 (3-Methoxyphenyl)
LogP (Predicted) ~3.8 ~3.2
Metabolic Stability Higher Moderate
Target Selectivity Likely improved Variable

Biphenyl Esters with Antityrosinase Activity

2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl benzoates (e.g., 2p, 2r, 2s)

  • Structural difference : Replace triazolopyrimidine-piperazine with ester-linked aromatic groups.
  • Pharmacology :
    • Activity : IC₅₀ values of 2p, 2r, and 2s against tyrosinase are comparable to kojic acid (100–250 µg/mL) .
    • Binding mode : Biphenyl esters bind at the tyrosinase active-site entrance, whereas the target compound’s triazolopyrimidine may target deeper catalytic pockets (e.g., kinases) .
  • Physicochemical properties : Esters exhibit lower solubility than the target compound’s piperazine group, which enhances water interaction .

Piperazine-Linked Heterocycles

(2R,3R,4R,5R)-2-(7-(4-([1,1'-Biphenyl]-4-yl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-3-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate (B4)

  • Structural difference : Imidazopyridine replaces triazolopyrimidine; acetoxymethyl groups increase hydrophilicity.
  • Activity : B4 targets Mycobacterium enzymes, suggesting the piperazine-biphenyl motif is adaptable to diverse targets. Triazolopyrimidine’s nitrogen-rich structure may offer superior hydrogen-bonding capacity compared to imidazopyridine .

Fluorinated Biphenyl Derivatives

1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-one

  • Structural difference : Simpler fluorinated biphenyl ketone without heterocyclic extensions.
  • Applications : Intermediate in synthesizing bioactive molecules; fluorination improves metabolic stability and membrane permeability .
  • Safety : Classified as hazardous (GHS), requiring precautions for inhalation and skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
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2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

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